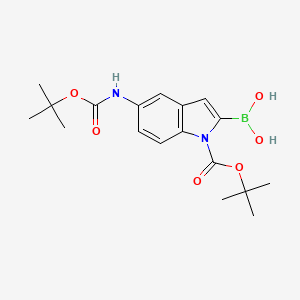

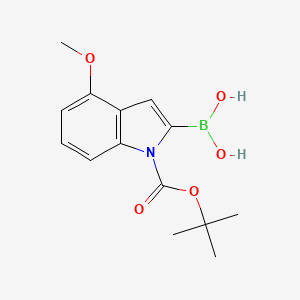

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid

Overview

Description

“(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid” is a complex organic compound. It contains a boronic acid group, which is commonly used in organic synthesis and medicinal chemistry . The compound also contains two tert-butoxycarbonyl (Boc) groups, which are used to protect amino groups in peptide synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the use of tert-butoxycarbonyl-protected amino acids . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a boronic acid group, two Boc-protected amino groups, and an indole ring .

Chemical Reactions Analysis

Boronic acids, such as the one present in this compound, are commonly used in various chemical reactions, including Suzuki-Miyaura coupling . Boc-protected amino acids are used in peptide synthesis .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

- Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature, yielding N-Boc derivatives chemoselectively and in excellent yields, useful in peptide synthesis (Heydari et al., 2007).

Synthesis of Pyrrole Derivatives

- Controlled mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid (including indol-2-yl-boronic acid) allows the synthesis of nonsymmetrical 2,5-disubstituted pyrroles, demonstrating the compound's utility in creating complex organic molecules (Beaumard et al., 2010).

Deprotection of N-Boc Groups

- Silica gel can catalyze the deprotection of N-Boc groups in amines and amino acids, a key step in organic synthesis. This method is efficient, simple, and yields high results without affecting other carbamates like Cbz and Fmoc (Min, 2007).

Preparation of Indoles and Oxindoles

- N-(tert-Butoxycarbonyl)anilines treated with dilithiated intermediates can be converted into N-(tert-butoxycarbonyl)indoles and oxindoles, showcasing the compound's role in synthesizing structurally complex and biologically significant molecules (Clark et al., 1991).

Alkinylogous Amino Acids Synthesis

- The synthesis of enantiomerically pure alkinylogous amino acids is possible through the conversion of N-Boc-protected α-amino aldehydes, illustrating the compound's role in stereospecific organic synthesis (Reetz et al., 1996).

Future Directions

Mechanism of Action

Target of action

Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, and they can interact with various biological targets .

Mode of action

The compound contains a boronic acid group, which is often involved in covalent interactions with proteins and other biological molecules .

Pharmacokinetics

The Boc group is commonly used in peptide synthesis to protect amino groups and can be removed under acidic conditions .

Action environment

Environmental factors such as pH and temperature could potentially influence the stability and efficacy of this compound. For example, the Boc group can be removed under acidic conditions .

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O6/c1-17(2,3)26-15(22)20-12-7-8-13-11(9-12)10-14(19(24)25)21(13)16(23)27-18(4,5)6/h7-10,24-25H,1-6H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZOPXMWIHYWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723280 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913388-66-6 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)

![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)